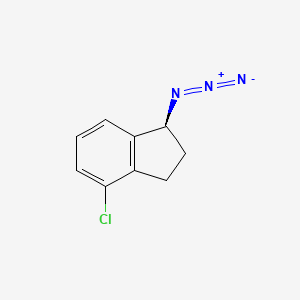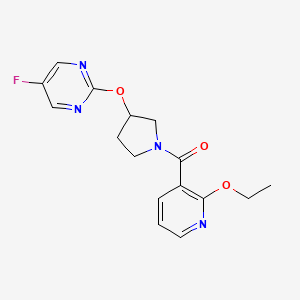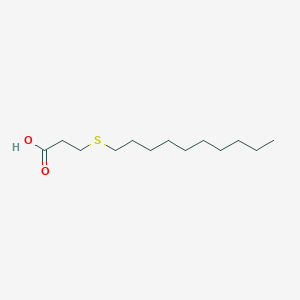
(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of azidoindenes, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of ((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene is not fully understood. However, it is believed to exert its biological effects through the formation of covalent bonds with target proteins, leading to their inactivation or modification. The compound is also known to induce oxidative stress and cause DNA damage in bacterial cells.
Biochemical and Physiological Effects:
((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. The compound has also been shown to induce apoptosis in cancer cells and to modulate the immune response. In addition, ((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene has been reported to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene has several advantages for use in lab experiments. It is a stable and relatively easy to handle compound, with well-established synthesis methods. The compound has also been shown to exhibit potent biological activities, making it a valuable tool for investigating various biological processes. However, the compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on ((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene. One area of interest is the development of more efficient and selective synthesis methods for the compound. Another potential direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further research is needed to elucidate the mechanism of action of the compound and to identify its target proteins. Finally, the use of ((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene as a photoaffinity labeling agent holds promise for the identification of new drug targets and the development of novel therapeutics.
Méthodes De Synthèse
((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene can be synthesized through a multi-step process involving the reaction of 4-chloroindan-1-one with sodium azide in the presence of a suitable solvent and a catalyst. The intermediate product obtained is then treated with reducing agents to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. The compound has also been investigated for its potential use as a photoaffinity labeling agent, which can be used to identify and isolate specific target proteins in complex biological systems.
Propriétés
IUPAC Name |
(1S)-1-azido-4-chloro-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMACNSODEZCDIR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2908655.png)
![N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2908656.png)

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide](/img/structure/B2908658.png)
![3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2908659.png)
![2-(4-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2908663.png)


